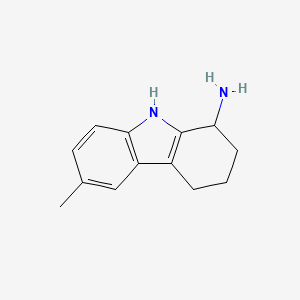

2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride” is a chemical compound . It has been used in various studies and experiments, particularly in the field of chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2,6-Bis(1-butyl-1H-1,2,3-triazol-1-yl)pyridine-capped poly(N ) and 1,2,4-triazole derivatives have been described. These processes typically involve various chemical reactions and the use of specific reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR and NMR spectroscopy, and X-ray diffraction studies . These techniques provide detailed information about the molecular structure of the compounds .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, the substitution reaction of 2 with ethynyltrimethylsilane was carried out to afford ethyl-2,6-bis ((trimethylsilyl)ethynyl)isonicotinate .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, IR spectra of isolated solids show absorption bands resulting from C-H stretching and from the skeletal vibrations of the aromatic rings .Scientific Research Applications

Synthesis and Chemical Properties

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides has been developed, featuring phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This metal-free approach allows for the efficient construction of the triazolopyridine skeleton with high yields and short reaction times (Zheng et al., 2014).

Three-Component Synthesis of Triazolo[1,5-a]pyrimidines : A simple method for synthesizing a range of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles has been developed. This involves the three-component condensation of aromatic aldehydes, ethyl cyanoacetate, and 3,5-diamino-1,2,4-triazole or cyanoguanidine hydrochloride in alkaline ethanol (Ranjbar‐Karimi et al., 2010).

Biological Applications

Antimalarial and Anti-Inflammatory Activities : The compound 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester has been shown to exhibit potent anti-inflammatory activity in vitro and significant antimalarial activity against the 3D7 P. falciparum strain. This highlights its potential as a low molecular intermediate for hybrid drug synthesis (Eya’ane Meva et al., 2021).

Drug Delivery via Water-Soluble Metalla-Cage : A study on the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrates the potential for controlled drug delivery. This approach utilizes 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine ligands for the self-assembly of the metalla-cage, highlighting a novel method for delivering hydrophobic compounds in a biologically compatible format (Mattsson et al., 2010).

Material Science Applications

- Luminescent Supramolecular Metallogel : The synthesis and self-assembly of 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands with Eu(III) ions have been used to create a luminescent healable metallogel. This material demonstrates potential applications in sensing, imaging, and as a component in smart materials (McCarney et al., 2015).

Mechanism of Action

Target of Action

Similar compounds such as 1,2,4-triazole hybrids have shown cytotoxic activities against tumor cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have been studied for various purposes, such as generating d and f metal coordination complexes and supramolecular self-assemblies .

Biochemical Pathways

Coordination polymers incorporating similar ligands have been synthesized and studied for their photoluminescence properties .

Result of Action

Similar compounds such as 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines .

Safety and Hazards

Future Directions

Future research could focus on further exploring the properties and potential applications of “2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboximidamide hydrochloride” and similar compounds. This could include investigating their potential use in the treatment of various diseases, as well as studying their physical and chemical properties in more detail .

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridine-4-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6.ClH/c9-8(10)6-1-2-12-7(3-6)14-5-11-4-13-14;/h1-5H,(H3,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQOUWPBUNMCKHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=N)N)N2C=NC=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[Chloro(difluoro)methyl]-2-(3,4-dichlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2826897.png)

![1,3,6,7-tetramethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826901.png)

![4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2826904.png)

![N-[2-(3-fluorophenyl)-2-methoxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2826908.png)

![Dimethyl{4-[(4-methylphenyl)amino]pteridin-2-yl}amine](/img/structure/B2826912.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2826915.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2826918.png)